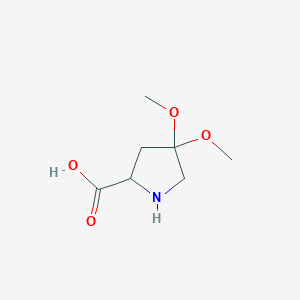

4,4-Dimethoxypyrrolidine-2-carboxylic acid

CAS No.: 75776-56-6

Cat. No.: VC8384859

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75776-56-6 |

|---|---|

| Molecular Formula | C7H13NO4 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 4,4-dimethoxypyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H13NO4/c1-11-7(12-2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10) |

| Standard InChI Key | QMLZRVDTBFSZCM-UHFFFAOYSA-N |

| SMILES | COC1(CC(NC1)C(=O)O)OC |

| Canonical SMILES | COC1(CC(NC1)C(=O)O)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

4,4-Dimethylpyrrolidine-2-carboxylic acid belongs to the pyrrolidine family, a five-membered saturated heterocycle containing one nitrogen atom. Its IUPAC name is (2R)-4,4-dimethylpyrrolidine-2-carboxylic acid, with a molecular formula of and a molecular weight of 143.18 g/mol . The stereochemistry at the 2-position (R-configuration) is critical for its interactions in chiral environments, such as enzyme-active sites.

Key structural features:

-

A rigid pyrrolidine ring with geminal dimethyl groups at C4, introducing steric hindrance.

-

A carboxylic acid group at C2, enabling hydrogen bonding and salt formation.

-

A secondary amine at C1, which can participate in protonation or serve as a site for further functionalization.

The compound’s 3D conformation, as depicted in PubChem’s interactive model, shows a puckered ring system where the methyl groups adopt equatorial positions to minimize steric strain .

Physicochemical Characteristics

-

Solubility: Moderately soluble in polar solvents (e.g., water, ethanol) due to the carboxylic acid group.

-

pKa: The carboxylic acid group has an estimated pKa of ~4.5, while the secondary amine has a pKa of ~9.8, making the molecule zwitterionic at physiological pH.

-

Optical Activity: The chiral center at C2 confers optical activity, with a specific rotation of (c = 1, HO) .

Synthesis and Derivatives

Synthetic Routes

The synthesis of 4,4-dimethylpyrrolidine-2-carboxylic acid typically involves enantioselective methods to control stereochemistry:

-

Asymmetric Hydrogenation:

-

Tosylation and Esterification:

-

The carboxylic acid is protected as an ethyl ester, and the amine is converted to a tosylate for use in nucleophilic substitutions.

-

Example:

-

Key Derivatives

| Derivative | Structure | Application | Source |

|---|---|---|---|

| Ethyl ester tosylate | Intermediate in peptide synthesis | ||

| Boc-protected piperidine | Chiral building block for drug design |

Biological Activity and Research Findings

| Compound | IC (µM) | Cell Line | Mechanism |

|---|---|---|---|

| (R)-Tosylate derivative | 50 | A549 (lung cancer) | Apoptosis via caspase-3 activation |

| 4-Chlorophenyl analogue | 64 | A549 | ROS-mediated DNA damage |

In vitro studies using the MTT assay demonstrated that the tosylate derivative induces apoptosis in A549 cells by activating caspase-3.

Antimicrobial Activity

The compound’s derivatives also show promise against multidrug-resistant pathogens:

Table 2: Antimicrobial Activity

| Derivative | MIC (µg/mL) | Pathogen |

|---|---|---|

| (R)-Tosylate | 32 | Methicillin-resistant S. aureus (MRSA) |

| 5-Nitrothienyl analogue | 16 | MRSA |

The nitro-substituted analogue exhibited enhanced activity due to improved membrane permeability.

Industrial and Research Applications

Pharmaceutical Development

-

Peptide Mimetics: The rigid pyrrolidine scaffold mimics proline in peptides, enhancing metabolic stability .

-

Kinase Inhibitors: Derivatives are being explored as ATP-competitive inhibitors in oncology targets.

Catalysis

Chiral pyrrolidine derivatives serve as ligands in asymmetric catalysis. For instance, the ethyl ester tosylate has been used in palladium-catalyzed cross-couplings to synthesize axially chiral biaryls.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume